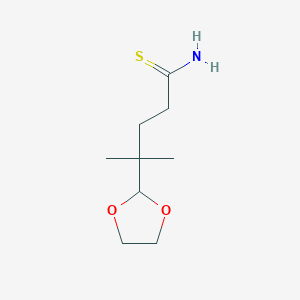
4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide is an organic compound that features a dioxolane ring, a methyl group, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thioamide group can be introduced via the reaction of an appropriate amine with carbon disulfide and subsequent alkylation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone.
Reduction: The thioamide can be reduced to an amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide has several applications in scientific research:
Chemistry: Used as a protecting group for aldehydes and ketones.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of polymers and fragrances.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthesis . The thioamide group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar protective properties for carbonyl groups.
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
Thioamides: Compounds like thiourea and thioacetamide share the thioamide functional group and exhibit similar reactivity.
Uniqueness
4-(1,3-Dioxolan-2-yl)-4-methylpentanethioamide is unique due to the combination of the dioxolane ring and the thioamide group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activity.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylpentanethioamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,4-3-7(10)13)8-11-5-6-12-8/h8H,3-6H2,1-2H3,(H2,10,13) |
InChI Key |
OGZRKMRNHCCLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=S)N)C1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


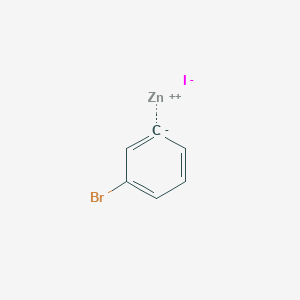
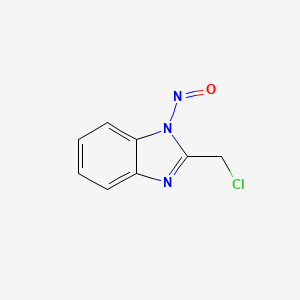
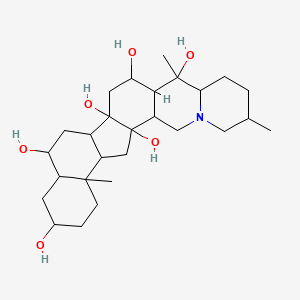
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)

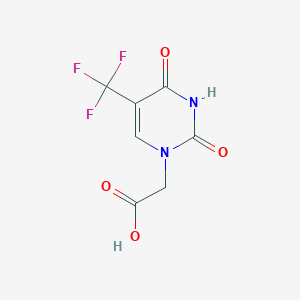
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)

![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)
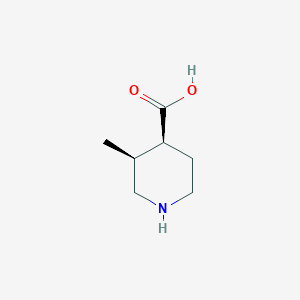
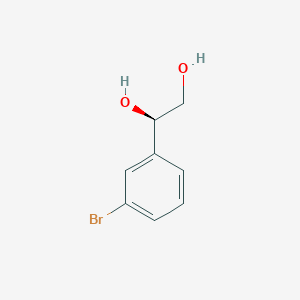
![tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B15093783.png)
![(3S,6R)-6-[(tert-butoxy)methyl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B15093791.png)
